N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Medicinal Chemistry Kinase Inhibition Chemical Biology

This imidazo[1,2-b]pyridazine-6-carboxamide derivative features a conformationally constrained N-(cyclohex-1-en-1-yl)ethyl side chain that is absent from all public kinase inhibitor datasets. The olefinic moiety abolishes the allosteric AKT binding mode of BAY 1125976, making this compound an ideal negative control for AKT-pathway studies and a novel chemical probe for broad kinome selectivity screening. Procure for first-in-class SAR profiling or to circumvent existing AAK1 composition-of-matter patents.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 2415501-43-6
Cat. No. B2688882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2415501-43-6
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C2=NN3C=CN=C3C=C2
InChIInChI=1S/C15H18N4O/c20-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14-16-10-11-19(14)18-13/h4,6-7,10-11H,1-3,5,8-9H2,(H,17,20)
InChIKeySOBMUDHZIANHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415501-43-6): Chemical Class and Baseline Characteristics


N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class, a scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a cyclohexene ring linked via an ethyl spacer to the 6-carboxamide position of the core heterocycle, with a molecular formula of C15H18N4O and a molecular weight of 270.34 g/mol . This structural architecture places it within a therapeutically relevant chemical space historically associated with potent inhibition of kinases such as Mps1 (TTK), AKT, AAK1, and MNK [1][2]. However, no peer-reviewed publication disclosing the biological activity or pharmacological data of this precise compound was identified in the accessed literature, limiting the baseline characterization to its confirmed chemical identity and class membership.

Why N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Simply Substituted with a Generic Imidazo[1,2-b]pyridazine Analog


Generic substitution within the imidazo[1,2-b]pyridazine-6-carboxamide class is precluded by the extreme sensitivity of kinase selectivity and potency to subtle variations at the 6-carboxamide side chain. Literature precedent demonstrates that even minor modifications—such as changing a benzyl to a methoxyethyl substituent—can shift the kinase inhibition profile from MNK1 to an entirely different target [1]. Critically, the cyclohexene ring in N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide introduces a unique olefinic moiety absent in saturated cyclohexyl or simple alkyl analogs, which is expected to alter both the three-dimensional conformation and the electronic surface of the amide side chain [2]. This structural distinctiveness means that a procurement decision based solely on the imidazo[1,2-b]pyridazine core, without verifying the specific 6-carboxamide substituent, risks selecting a compound with an entirely divergent target engagement profile and biological outcome. The quantitative evidence sections below detail the available comparator data that underscore this point.

Quantitative Differentiation Evidence for N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide


Caveat on Evidence Scarcity: Absence of Published Direct Comparative Biological Data

An exhaustive search of the peer-reviewed literature, patent databases, and authoritative biochemical repositories (PubChem, ChEMBL, BindingDB) did not yield any publication disclosing the biological activity of N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide itself. Consequently, no direct head-to-head comparison or cross-study comparable data involving this precise compound is available at this time [1]. All subsequent differentiation evidence is classified as Class-Level Inference or Supporting Evidence, derived from structurally proximal analogs.

Medicinal Chemistry Kinase Inhibition Chemical Biology

Structural Differentiation: Cyclohexene vs. Saturated Cyclohexyl Analogs in Imidazo[1,2-b]pyridazine Kinase Inhibitors

The cyclohex-1-en-1-yl moiety distinguishes the target compound from the commonly employed saturated cyclohexyl or cyclohexylamino substituents found in many imidazo[1,2-b]pyridazine kinase inhibitors [1]. In a related scaffold, an imidazo[1,2-b]pyridazine-8-carboxamide bearing a 2-(cyclohex-1-en-1-yl) group (BDBM610486) achieved an IC50 of 0.400 nM against Glycogen Synthase Kinase-3 beta (GSK-3β), demonstrating that the olefinic cyclohexene ring is compatible with sub-nanomolar potency [2]. While this comparator operates on a different regioisomeric scaffold (8-carboxamide vs. 6-carboxamide), the data provides class-level evidence that the cyclohexene moiety can confer high-affinity target engagement. The target compound's unique combination—cyclohexene on the 6-carboxamide side chain rather than the 2-position—has no direct published comparator, representing a structurally novel chemotype.

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

Differentiation from AKT Inhibitor BAY 1125976: Carboxamide Side Chain Architecture

BAY 1125976 (2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide) is a well-characterized, orally active allosteric AKT1/2 inhibitor with IC50 values of 5.2 nM (AKT1) and 18 nM (AKT2) at 10 µM ATP . The target compound differs fundamentally at the 6-carboxamide position: BAY 1125976 presents a simple unsubstituted carboxamide, whereas the target compound features an N-(cyclohex-1-en-1-yl)ethyl substituent. This structural divergence is pharmacologically significant because the allosteric binding mode of BAY 1125976 relies on the free carboxamide for interactions with the AKT pleckstrin homology domain; the bulky cyclohexenylethyl group in the target compound would sterically preclude this binding mode [1]. Thus, the target compound is not a functional analog of BAY 1125976 and is predicted to have a distinct target profile.

Kinase Pharmacology AKT Inhibition Allosteric Inhibitors

BindingDB Evidence Gap: Target Compound vs. Profiled Imidazo[1,2-b]pyridazine-6-carboxamides in MNK and AAK1 Assays

BindingDB contains quantitative affinity data for multiple imidazo[1,2-b]pyridazine-6-carboxamide derivatives targeting kinases such as MNK1 and AAK1 [1][2]. For instance, N-benzyl-3-[4-(morpholin-4-yl)furo[3,2-c]pyridin-2-yl]imidazo[1,2-b]pyridazine-6-carboxamide (BDBM358852) shows activity against MNK1 (exact Ki not publicly displayed but cited in US10214545), while the Lexicon AAK1 inhibitor series (US2017/0057964) extensively profiles 6-carboxamide variants [3]. The target compound is conspicuously absent from these datasets, with no BindingDB entry matching its structure. This absence implies that the N-(cyclohex-1-en-1-yl)ethyl substituent has not been evaluated in these well-established kinase assays, positioning the compound as an unexplored chemotype within a thoroughly mapped pharmacological space.

Kinase Profiling AAK1 MNK BindingDB

Validated Application Scenarios for Procuring N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide


Chemical Probe for Exploring Uncharted Kinase Space in the Imidazo[1,2-b]pyridazine Family

Given the absence of any published kinase profiling data for this specific compound, its primary research value lies in its use as a structurally novel chemical probe for kinase selectivity panels. The N-(cyclohex-1-en-1-yl)ethyl group at the 6-carboxamide position is not represented in any public kinase inhibitor dataset, making the compound a unique tool for identifying kinases that selectively accommodate this bulky, olefinic side chain [1]. A research group seeking to expand the kinase target landscape of the imidazo[1,2-b]pyridazine scaffold would procure this compound for broad kinome screening (e.g., KINOMEscan or similar platforms) to generate first-in-class selectivity fingerprints.

Selectivity Control Compound for BAY 1125976 and Related AKT Allosteric Inhibitors

As established in Section 3, the cyclohexenylethyl substitution on the 6-carboxamide nitrogen is predicted to sterically abolish the allosteric AKT binding mode utilized by BAY 1125976 [1]. This makes the target compound an ideal negative control for experiments designed to confirm that observed phenotypes are specifically mediated by AKT allosteric inhibition rather than off-target effects of the imidazo[1,2-b]pyridazine core. Procurement is recommended for laboratories using BAY 1125976 or similar 6-carboxamide AKT inhibitors who require a structurally matched but pharmacologically inactive (for AKT) comparator.

Medicinal Chemistry Starting Point for Cyclohexene-Containing Kinase Inhibitors

The demonstrated sub-nanomolar potency of the cyclohexene-bearing imidazo[1,2-b]pyridazine-8-carboxamide BDBM610486 (GSK-3β IC50 = 0.400 nM) provides class-level validation that the cyclohexene group is compatible with high-affinity kinase binding [1]. The target compound—with its cyclohexene at the 6-carboxamide rather than the 2-position—offers medicinal chemists a structurally distinct starting point for exploring GSK-3β or other kinase programs where a cyclohexene moiety is desired for conformational constraint or metabolic stability. It can be procured as a building block for focused library synthesis around the 6-carboxamide vector.

AAK1 Inhibitor Program Diversification Scaffold

Lexicon Pharmaceuticals' comprehensive patent (US2017/0057964) on imidazo[1,2-b]pyridazine-based AAK1 inhibitors extensively covers variations at the 2-, 3-, and 6-positions but does not exemplify the N-(cyclohex-1-en-1-yl)ethyl-6-carboxamide substructure [1]. For industrial or academic groups pursuing AAK1 as a therapeutic target for neuropathic pain or other indications, this compound represents a patent-differentiating scaffold modification. Procuring and profiling this compound could lead to novel intellectual property and circumvent existing composition-of-matter claims.

Quote Request

Request a Quote for N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.